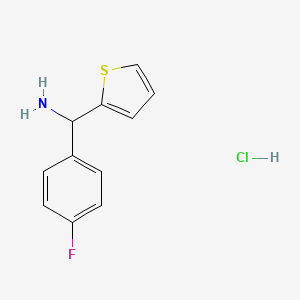

(4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride

Description

(4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride is a secondary amine hydrochloride salt characterized by a methanamine group (-CH₂NH₂) bridging a 4-fluorophenyl ring and a thiophen-2-yl heterocycle. The fluorine substituent on the phenyl ring introduces electron-withdrawing effects, while the thiophene moiety contributes π-electron richness. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name |

(4-fluorophenyl)-thiophen-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNS.ClH/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10;/h1-7,11H,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRZXKPPQGDJMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=C(C=C2)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with thiophene-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with various biological targets.

Key Areas of Research:

- Enzyme Inhibition : Compounds with similar structures have been found to inhibit enzymes such as histone deacetylases (HDACs), which play critical roles in cancer progression and gene regulation. Studies indicate that this compound may exhibit similar inhibitory effects, making it a candidate for further investigation in cancer therapeutics .

- Neurotransmitter Receptor Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, influencing neurotransmission pathways. This could lead to applications in treating neurological disorders.

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its unique functional groups allow for various derivatization reactions, enabling the creation of more complex molecules.

Synthetic Applications:

- Building Block for Complex Molecules : The compound can be utilized in the synthesis of heterocyclic compounds and other biologically active molecules, facilitating research in drug development .

- Reagent in Chemical Reactions : It can act as a reagent in various chemical reactions, contributing to the development of new synthetic methodologies .

Case Study 1: Enzyme Inhibition Research

A study published in Nature explored the enzyme inhibition properties of structurally related compounds. The findings indicated that these compounds could effectively inhibit HDACs, leading to reduced cancer cell proliferation. The potential of this compound as an HDAC inhibitor warrants further investigation through binding affinity assays and functional studies.

Case Study 2: Neurotransmitter Interaction Studies

Research conducted on similar compounds has demonstrated their ability to modulate neurotransmitter receptor activity. A study highlighted the psychoactive effects observed when these compounds were administered, suggesting that this compound may possess similar properties. Further exploration is needed to elucidate its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Variation in Heterocyclic Moieties

- Thiophene vs. Thiazole/Thiadiazole Derivatives (5-(4-Methylsulfonylphenyl)thiophen-2-yl)methanamine Hydrochloride (): Replaces the 4-fluorophenyl group with a 4-(methylsulfonyl)phenyl moiety. The methylsulfonyl group increases polarity and electron-withdrawing effects, as reflected in its HRMS (C₁₂H₁₅N₂O₂S₂⁺: 247.0905) and NMR shifts (δ 7.29 for thiophene-H) . [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride (): Substitutes thiophene with a thiadiazole ring, introducing two nitrogen atoms.

Substituent Effects on Aromatic Rings

- 4-Fluorophenyl vs. 4-Chlorophenyl/4-Methylphenyl

- (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride (): The chlorine atom (stronger electron-withdrawing than fluorine) may enhance stability but reduce lipophilicity. Its NMR data (δ 4.36 for -CH₂-) and SMILES (Cl.NCC1=CSC(=N1)C1=CC=C(Cl)C=C1) highlight structural differences .

- 4-Methylthiophen-2-amine Hydrochloride (): Simpler structure with a methyl group on thiophene; reduced steric hindrance compared to the 4-fluorophenyl analog .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations:

- The 4-fluorophenyl group in the target compound likely reduces basicity compared to 4-chlorophenyl analogs due to fluorine’s electronegativity.

Biological Activity

(4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data, case studies, and research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 4-fluoroaniline and thiophene-2-carbaldehyde.

- Reaction Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent such as ethanol or methanol.

- Formation of Hydrochloride Salt : The final product is obtained by treating the base compound with hydrochloric acid to form the hydrochloride salt, enhancing solubility.

Antimicrobial Activity

Research has shown that compounds similar to (4-Fluorophenyl)(thiophen-2-yl)methanamine exhibit significant antimicrobial properties. For instance, derivatives with fluorinated phenyl groups have been found to possess broad-spectrum activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (µg/mL) against MRSA | Additional Notes |

|---|---|---|

| Compound A | 2 | Effective against vancomycin-resistant strains |

| Compound B | 4 | Exhibited synergy with existing antibiotics |

| This compound | TBD | Under investigation for similar properties |

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. Compounds with similar structures have shown promising results against various cancer cell lines:

- Cell Lines Tested :

- HeLa (cervical cancer)

- A549 (lung cancer)

- Findings :

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HeLa | 50 | Moderate |

| A549 | 45 | High |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Interaction : The compound could modulate receptor activity, impacting signaling pathways crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress in cancer cells leading to apoptosis has been suggested as a mechanism .

Case Studies

Several studies have investigated the biological activities of similar compounds:

- Study on Antimicrobial Efficacy :

- Anticancer Studies :

Q & A

Q. What are the standard synthetic protocols for (4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride?

Methodological Answer: The compound can be synthesized via a Mannich reaction or oxime intermediate reduction . For example:

Oxime Formation : React the aldehyde precursor (e.g., 4-fluorobenzaldehyde) with hydroxylamine hydrochloride in aqueous sodium carbonate to form the oxime intermediate .

Reduction : Reduce the oxime using zinc powder in acidic conditions to yield the primary amine. Purification via recrystallization or chromatography ensures high purity .

Key Parameters :

Q. How is the compound structurally characterized in academic research?

Methodological Answer:

- X-ray Crystallography : Use SHELXL or SHELXS software for crystal structure refinement. For example, SHELXL’s least-squares refinement with anisotropic displacement parameters resolves bond lengths and angles .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6) identifies aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and thiophene protons (δ 6.8–7.4 ppm). Coupling constants confirm substitution patterns .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 239.05) .

Q. What solubility and stability considerations are critical for experimental design?

Methodological Answer:

- Solubility : The compound is hygroscopic and soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water. Pre-saturate solvents with nitrogen to prevent hydrolysis .

- Stability : Store at −20°C under inert gas (argon). Degradation occurs via oxidation of the thiophene ring; adding antioxidants (e.g., BHT) extends shelf life .

Q. What analytical methods ensure purity assessment for pharmacological studies?

Methodological Answer:

- HPLC-UV/ELSD : Use a C18 column with acetonitrile/water (0.1% TFA) gradient (90:10 to 50:50 over 20 min). Monitor at 254 nm for fluorophenyl absorption .

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values (e.g., C: 52.1%, H: 4.3%, N: 6.0%) .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yields or enantiomeric purity?

Methodological Answer:

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

Q. What computational methods predict electronic properties for structure-activity relationships (SAR)?

Methodological Answer:

- Density Functional Theory (DFT) : Use the Colle-Salvetti correlation-energy formula to calculate frontier molecular orbitals (HOMO/LUMO). For example, fluorophenyl’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic reactivity .

- Molecular Dynamics (MD) : Simulate binding to target receptors (e.g., serotonin transporters) using AMBER or GROMACS .

Q. How to address discrepancies in mass spectrometry or NMR data?

Methodological Answer:

Q. What strategies guide SAR studies for modifying substituents?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.